Methyl4-acetoxy-1-phenyl-2-naphthoate
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Overview
Description
Methyl 4-acetoxy-1-phenyl-2-naphthoate is an organic compound with the molecular formula C20H16O4. It is a methyl ester derivative of 4-acetoxy-1-phenyl-2-naphthoic acid. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with acetoxy and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate typically involves the esterification of 4-acetoxy-1-phenyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-acetoxy-1-phenyl-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxy-1-phenyl-2-naphthoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetoxy-1-phenyl-2-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-acetoxy-1-phenyl-2-naphthoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenyl and naphthalene rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-1-phenyl-2-naphthoate: Similar structure but with a hydroxy group instead of an acetoxy group.
Methyl 4-methoxy-1-phenyl-2-naphthoate: Contains a methoxy group instead of an acetoxy group.
Methyl 4-acetoxy-2-phenyl-1-naphthoate: Isomer with different substitution pattern on the naphthalene ring.
Uniqueness
Methyl 4-acetoxy-1-phenyl-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxy and phenyl groups on the naphthalene ring system allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-1-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-13(21)24-18-12-17(20(22)23-2)19(14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-12H,1-2H3 |
InChI Key |
LODJLIXTQXVWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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